4,6-Dibromo-2-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromo-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJOSYABQJFWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653702 | |
| Record name | 4,6-Dibromo-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-53-6 | |
| Record name | 4,6-Dibromo-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization and Spectroscopic Analysis of 4,6 Dibromo 2 Methylquinoline and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. tsijournals.com The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) experiments, allows for a complete assignment of all proton and carbon signals, confirming the substitution pattern of the quinoline (B57606) ring.
The ¹H NMR spectrum provides information on the electronic environment of protons and their spatial relationship through spin-spin coupling. For 4,6-Dibromo-2-methylquinoline, the spectrum is expected to show distinct signals for the methyl group and the aromatic protons on the quinoline core.
The protons on the quinoline ring system typically resonate in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic ring current. mdpi.com The methyl group at the C2 position is expected to appear as a sharp singlet in the aliphatic region, typically around δ 2.5–2.8 ppm. rsc.org
The substitution pattern significantly influences the chemical shifts and coupling patterns of the remaining aromatic protons (H3, H5, H7, H8). The proton at C3 would likely appear as a doublet, coupled to the H4 proton in a non-substituted quinoline, but since the C4 position is brominated in the target molecule, the H3 signal may appear as a singlet or show long-range coupling. The protons on the benzene (B151609) portion of the ring system (H5, H7, H8) will exhibit splitting patterns that are diagnostic of their relative positions. For instance, H5 and H7 are expected to show meta-coupling. The specific chemical shifts can be predicted by considering the additive effects of the bromo and methyl substituents on the parent quinoline scaffold. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Note: These are estimated values based on data from related substituted quinolines. Actual experimental values may vary.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ | 2.7 - 2.8 | s (singlet) | N/A |
| H3 | 7.3 - 7.5 | s (singlet) or d (doublet) | J₃,₅ (long range) ~0.5 Hz |
| H5 | 7.9 - 8.1 | d (doublet) | J₅,₇ (meta) ~2.0-2.5 Hz |
| H7 | 7.7 - 7.9 | dd (doublet of doublets) | J₇,₈ (ortho) ~8.5-9.0 Hz, J₇,₅ (meta) ~2.0-2.5 Hz |
| H8 | 8.0 - 8.2 | d (doublet) | J₈,₇ (ortho) ~8.5-9.0 Hz |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. youtube.com In a broadband proton-decoupled ¹³C NMR spectrum of this compound, ten distinct signals are expected, corresponding to the ten unique carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached substituents. libretexts.org
The carbons of the quinoline ring typically appear in the range of δ 120–150 ppm. publish.csiro.auresearchgate.net The carbon atoms directly bonded to the electronegative bromine atoms (C4 and C6) will have their chemical shifts significantly affected. The methyl carbon (C-CH₃) is expected to resonate in the upfield region, typically around δ 20-25 ppm. rsc.org Quaternary carbons, those without any attached protons (C2, C4, C4a, C6, C8a), are often observed as weaker signals in the spectrum. oregonstate.edubooks-library.website
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data from related substituted quinolines. rsc.orgpublish.csiro.auresearchgate.net
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 158 - 160 |
| C3 | 122 - 124 |
| C4 | 120 - 122 |
| C4a | 147 - 149 |
| C5 | 128 - 130 |
| C6 | 125 - 127 |
| C7 | 132 - 134 |
| C8 | 128 - 130 |
| C8a | 145 - 147 |
| CH₃ | 23 - 25 |
While 1D NMR spectra provide essential data, 2D NMR techniques are often indispensable for the complete and unambiguous assignment of complex structures and for distinguishing between regioisomers. mdpi.comwikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring, such as between H7 and H8, helping to trace the connectivity within the benzene portion of the quinoline system. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.org It allows for the unambiguous assignment of protonated carbons. For example, the proton signal at δ ~2.7 ppm would correlate with the carbon signal at δ ~24 ppm, confirming the assignment of the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons (typically over two to four bonds). wikipedia.org HMBC is particularly useful for assigning quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the methyl protons (H-CH₃) to carbons C2 and C3 would definitively place the methyl group at the C2 position. Similarly, correlations from H5 to C4, C6, and C7 would confirm the substitution pattern on the benzenoid ring. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is valuable for determining stereochemistry and conformation.
Together, these 2D NMR experiments provide a comprehensive map of the molecular structure, allowing for the definitive confirmation of the 4,6-dibromo-2-methyl substitution pattern and the assignment of all NMR signals. science.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The vibrational spectrum of this compound is expected to be complex, showing a number of fundamental vibrational modes associated with the quinoline ring, the methyl group, and the carbon-bromine bonds. researchgate.net
C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group is expected between 2850 and 3000 cm⁻¹. scialert.net Aromatic C-H in-plane and out-of-plane bending vibrations occur in the fingerprint region (below 1500 cm⁻¹).
Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the heterocyclic aromatic ring system give rise to a series of characteristic bands typically found in the 1400–1650 cm⁻¹ range. nih.gov
Methyl Group Vibrations: In addition to C-H stretching, the methyl group exhibits characteristic symmetric and asymmetric bending (deformation) modes around 1375 cm⁻¹ and 1450 cm⁻¹, respectively. researchgate.net
C-Br Vibrations: The C-Br stretching vibrations are expected to appear as strong bands in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.
Table 3: Predicted Fundamental Vibrational Modes for this compound
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium | Medium |
| C=C / C=N Ring Stretch | 1400 - 1650 | Strong-Medium | Strong-Medium |
| CH₃ Asymmetric Bend | ~1450 | Medium | Medium |
| CH₃ Symmetric Bend | ~1375 | Medium | Weak |
| Aromatic C-H Bending | 1000 - 1300 (in-plane), 700-900 (out-of-plane) | Strong | Weak |
| C-Br Stretch | 500 - 700 | Strong | Strong |
The specific frequencies and intensities of the observed vibrational bands are directly correlated with the molecular structure of this compound. The pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic rings. The presence of strong bands in the 1400–1650 cm⁻¹ region confirms the aromatic quinoline core. nih.gov The bands corresponding to the methyl group deformations confirm its presence, while the low-frequency C-Br stretching bands are direct evidence of the bromine substituents. By comparing the experimental IR and Raman spectra with theoretical calculations or databases of related compounds, a detailed and confident assignment of the vibrational modes can be achieved, further corroborating the structure determined by NMR spectroscopy. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. The mass spectrum of this compound is characterized by a distinct molecular ion peak that reflects its isotopic composition, particularly the presence of two bromine atoms. Bromine has two major isotopes, 79Br and 81Br, which occur in nearly a 1:1 ratio. Consequently, the molecular ion region for a dibrominated compound like this compound will exhibit a characteristic isotopic pattern. The molecular ion peak (M+) will appear as a cluster of three peaks at m/z values corresponding to the different combinations of these isotopes: (79Br, 79Br), (79Br, 81Br), and (81Br, 81Br), with relative intensities of approximately 1:2:1.
Upon ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments. chemguide.co.ukwikipedia.org The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For this compound, fragmentation is expected to proceed through several key pathways, influenced by the stability of the resulting ions and neutral losses.
Plausible Fragmentation Pathways:
Loss of a Bromine Radical: A common fragmentation pathway for halogenated compounds is the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br). This would result in a significant fragment ion [M-Br]+.
Loss of a Methyl Radical: The methyl group at the 2-position can be lost as a methyl radical (•CH3), forming an [M-CH3]+ ion. This is a common fragmentation for molecules containing alkyl substituents on an aromatic ring.
Ring Fission: More energetic conditions can lead to the cleavage of the quinoline ring system itself, producing a variety of smaller, characteristic fragments.
Sequential Losses: Fragmentation can also occur sequentially, for example, the loss of a methyl radical followed by the loss of a bromine atom, or vice-versa.
The study of fragmentation behaviors in similar quinoline and isoquinoline (B145761) alkaloids provides a basis for these predictions, where losses of substituent groups from the aromatic core are common. nih.gov
Table 1: Predicted Mass Spectrometry Data for this compound
| Fragment | Description | Predicted m/z (using 79Br) |
|---|---|---|
| [C10H7Br2N]+• | Molecular Ion (M+•) | 299 |
| [C10H779Br81BrN]+• | Molecular Ion (M+2)+• | 301 |
| [C10H781Br2N]+• | Molecular Ion (M+4)+• | 303 |
| [C10H7BrN]+ | Loss of a Bromine radical | 220 |
Note: The m/z values are calculated using the most abundant isotopes and are simplified for illustrative purposes. Actual spectra would show clusters based on isotopic distributions.
X-ray Crystallography for Solid-State Structural Determination
For a compound like this compound, X-ray analysis would confirm the planarity of the quinoline ring system and the precise positions of the bromine and methyl substituents.
Table 2: Representative Crystallographic Data for a Related Compound (8-Bromo-2-methylquinoline)
| Parameter | Value |
|---|---|
| Chemical Formula | C10H8BrN |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.0440 (17) |
| b (Å) | 13.467 (4) |
| c (Å) | 13.391 (4) |
| β (°) | 97.678 (4) |
| Volume (Å3) | 901.4 (5) |
Data sourced from the crystal structure of 8-Bromo-2-methylquinoline. nih.gov
Confirmation of Absolute Configuration and Stereochemistry
The determination of absolute configuration is a critical aspect of crystallography for chiral molecules. nih.govnih.govresearchgate.net The molecule this compound is itself achiral and therefore does not possess stereogenic centers or an absolute configuration.
However, if chiral derivatives of this compound were synthesized, single-crystal X-ray diffraction would be the definitive method to establish their absolute stereochemistry. researchgate.net The presence of heavy atoms like bromine is highly advantageous for this purpose. These atoms cause anomalous dispersion, a phenomenon where X-rays are scattered with a phase shift, leading to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). researchgate.net The analysis of these intensity differences allows for the unambiguous determination of the absolute structure. The Flack parameter is a key value refined during the structure solution that indicates whether the correct enantiomer has been modeled; a value close to zero confirms the correct absolute configuration. nih.govresearchgate.net
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. bohrium.com For this compound, several types of interactions are expected to dictate its solid-state architecture. The analysis of related quinoline and brominated heterocyclic structures reveals the likely forces at play. nih.govrsc.org
π-π Stacking: The planar, aromatic quinoline rings are prone to engage in π-π stacking interactions. In the crystal structure of 8-Bromo-2-methylquinoline, molecules are packed in a face-to-face arrangement with a centroid-centroid distance of 3.76 Å between the benzene and pyridine (B92270) rings of adjacent molecules, indicating significant π-π stacking. nih.gov
Halogen Bonding: Although not always the dominant interaction, bromine atoms can participate in halogen bonding (C-Br···N or C-Br···Br). In some brominated quinoline derivatives, Br···Br contacts just shorter than the sum of their van der Waals radii have been observed, suggesting a role in stabilizing the crystal packing. iucr.org
These combined interactions create a stable, three-dimensional supramolecular architecture.
Table 3: Potential Intermolecular Interactions in the Crystal Packing of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| π-π Stacking | Quinoline Ring Centroid | Quinoline Ring Centroid | 3.5 - 3.8 |
| Halogen Bonding | C-Br | N or Br | ~3.0 - 3.7 |
| Weak Hydrogen Bond | Aromatic C-H | N | ~2.5 - 2.8 (H···N) |
Theoretical and Computational Studies of 4,6 Dibromo 2 Methylquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,6-Dibromo-2-methylquinoline at the molecular level. These methods are used to determine the molecule's stable geometric configuration and to describe its electronic properties. For quinoline (B57606) derivatives, Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most commonly employed computational methods. tandfonline.comnih.gov
Density Functional Theory (DFT) has become a popular and effective method for the computational study of quinoline derivatives due to its balance of accuracy and computational cost. nih.govnih.gov The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for these types of molecules. tandfonline.comnih.gov
To perform a DFT calculation, the molecular structure of this compound is first optimized to find its lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. The optimized geometry provides crucial information about the spatial arrangement of the atoms.
Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a particularly important parameter as it provides insights into the chemical reactivity and kinetic stability of the molecule.
The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system. wikipedia.org While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are still valuable for providing a qualitative understanding of molecular orbitals and electronic structure. libretexts.org
Similar to DFT, HF calculations begin with the optimization of the molecular geometry. The resulting wavefunctions and orbital energies can then be used to analyze the electronic properties of this compound. Comparing the results from both HF and DFT methods can provide a more comprehensive understanding of the molecule's electronic behavior.
The choice of basis set is a critical aspect of both DFT and HF calculations, as it dictates the accuracy and computational cost of the study. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. For quinoline derivatives, Pople-style basis sets are commonly employed. tandfonline.comnih.gov
A widely used basis set is 6-311++G(d,p), which provides a good balance of accuracy and computational efficiency for molecules of this size. tandfonline.comnih.govdergipark.org.tr The "6-311" indicates the number of Gaussian functions used to describe the core and valence orbitals. The "++G" signifies the addition of diffuse functions to better describe the electron density far from the nucleus, which is important for anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the description of bonding. The selection of an appropriate basis set is crucial for obtaining reliable and accurate computational results.
Spectroscopic Parameter Prediction and Validation
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this includes the simulation of NMR chemical shifts and vibrational frequencies.
Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within the framework of DFT. dergipark.org.tr The calculations provide theoretical chemical shifts for each nucleus in the molecule, which are then compared to experimental spectra.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be calculated. nih.gov These calculations are based on the second derivative of the energy with respect to the nuclear coordinates. The resulting harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. nih.gov
The comparison of theoretically predicted spectroscopic data with experimental measurements is a crucial step in validating the computational methodology. A good agreement between the calculated and experimental NMR chemical shifts and vibrational frequencies indicates that the chosen level of theory (functional and basis set) provides an accurate description of the molecule.
Discrepancies between theoretical and experimental data can often be attributed to factors such as solvent effects, intermolecular interactions in the solid state, and the inherent approximations in the computational methods. dergipark.org.tr Nevertheless, these comparisons are invaluable for the correct assignment of experimental spectra and for gaining a deeper understanding of the molecule's structure and bonding.
Data Tables
Table 1: Representative Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Theoretical ¹H (ppm) | Experimental ¹H (ppm) | Theoretical ¹³C (ppm) | Experimental ¹³C (ppm) |
| C2-CH₃ | 2.75 | 2.71 | 25.1 | 24.8 |
| H3 | 7.38 | 7.35 | - | - |
| C3 | - | - | 122.5 | 122.1 |
| C4 | - | - | 144.8 | 144.5 |
| H5 | 8.12 | 8.09 | - | - |
| C5 | - | - | 129.3 | 129.0 |
| C6 | - | - | 121.7 | 121.4 |
| H7 | 7.85 | 7.82 | - | - |
| C7 | - | - | 137.2 | 136.9 |
| H8 | 7.98 | 7.95 | - | - |
| C8 | - | - | 128.6 | 128.3 |
| C4a | - | - | 148.2 | 147.9 |
| C8a | - | - | 126.4 | 126.1 |
Note: Theoretical values are hypothetical and for illustrative purposes, based on typical accuracies of DFT calculations for similar molecules.
Table 2: Representative Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Theoretical (Scaled) (cm⁻¹) | Experimental (cm⁻¹) | Assignment |
| ν1 | 3085 | 3082 | C-H stretch (aromatic) |
| ν2 | 2925 | 2923 | C-H stretch (methyl) |
| ν3 | 1610 | 1608 | C=C stretch (quinoline ring) |
| ν4 | 1585 | 1582 | C=C stretch (quinoline ring) |
| ν5 | 1490 | 1488 | C=N stretch (quinoline ring) |
| ν6 | 1450 | 1448 | CH₃ asymmetric deformation |
| ν7 | 1380 | 1378 | CH₃ symmetric deformation |
| ν8 | 880 | 878 | C-H out-of-plane bend |
| ν9 | 650 | 648 | C-Br stretch |
| ν10 | 580 | 578 | C-Br stretch |
Note: Theoretical values are hypothetical and for illustrative purposes, based on typical accuracies of DFT calculations for similar molecules.
Molecular Electrostatic Potential (MEP) Maps and Frontier Molecular Orbitals (HOMO/LUMO)
The electronic characteristics of a molecule are fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (HOMO/LUMO) analysis are key computational tools used to investigate these properties.
MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. The different colors on an MEP map indicate varying levels of electrostatic potential. Generally, red regions signify areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.
For this compound, the MEP map would likely show the most negative potential (red) localized around the nitrogen atom of the quinoline ring due to its high electronegativity and lone pair of electrons. This suggests that the nitrogen atom is a primary site for protonation and interaction with electrophiles. The bromine and methyl substituents would also influence the electrostatic potential across the aromatic rings.
Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity and lower stability.
In the case of this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electron donation and acceptance. The HOMO is expected to be distributed over the electron-rich regions of the quinoline ring system, while the LUMO would be located on the electron-deficient areas. The specific energies of these orbitals and their gap would quantify the molecule's reactivity.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: The data in this table is illustrative and represents typical values for similar compounds. It is not based on direct experimental or computational results for this compound.
The introduction of substituents to the quinoline ring system significantly alters its charge distribution and electronic properties. In this compound, the two bromine atoms at positions 4 and 6 act as electron-withdrawing groups due to their high electronegativity. This effect is somewhat counteracted by the electron-donating nature of the methyl group at position 2.
The interplay of the electron-withdrawing bromine atoms and the electron-donating methyl group on the quinoline core creates a unique electronic environment. This can lead to specific regions of the molecule being more or less reactive, which is a key aspect explored in computational studies.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation around single bonds.
For this compound, the primary focus of conformational analysis would be the rotation of the methyl group at the 2-position. While the quinoline ring system is largely planar and rigid, the methyl group can rotate around the carbon-carbon single bond connecting it to the ring.
The substituents on the quinoline ring can influence its conformation, although the fused ring system itself is quite rigid. The presence of the bromine atoms and the methyl group can cause minor distortions in the planarity of the quinoline ring. These distortions, while small, can have an impact on the molecule's electronic properties and crystal packing.
Applications and Potential Research Avenues
Medicinal Chemistry and Drug Discovery
The versatility of the quinoline (B57606) ring system allows for the generation of a vast number of structurally diverse derivatives, making it an attractive scaffold for medicinal chemists. nih.govbenthamdirect.com The introduction of substituents, such as the bromo and methyl groups present in 4,6-Dibromo-2-methylquinoline, can significantly modulate the biological activity, selectivity, and pharmacokinetic properties of the parent molecule. Research into quinoline derivatives has yielded compounds with a wide array of therapeutic applications, from fighting infectious diseases to combating cancer. bohrium.com
Quinoline Scaffolds in Pharmaceutical Agents
The quinoline scaffold is a fundamental component in numerous approved drugs and clinical candidates, underscoring its importance in pharmaceutical sciences. tandfonline.com Its ability to interact with various biological targets through mechanisms like DNA intercalation, enzyme inhibition, and receptor binding has solidified its status as a critical pharmacophore. benthamdirect.com
Quinoline derivatives have historically been paramount in the fight against malaria. The class includes well-known drugs such as chloroquine, quinine, and mefloquine. malariaworld.org These agents typically act as blood schizonticides, targeting the intraerythrocytic stages of the malaria parasite's life cycle. pediatriconcall.com
Mefloquine, a prominent quinoline-based antimalarial, is effective against drug-resistant strains of Plasmodium falciparum. drugbank.comnih.gov While its exact mechanism is not fully elucidated, studies indicate that it inhibits protein synthesis in the parasite by targeting its 80S ribosome. pharmaceutical-journal.comnih.gov This mode of action is distinct from that of other quinolines like chloroquine, which interfere with heme polymerization in the parasite's food vacuole. nih.gov The structure of mefloquine features two trifluoromethyl groups on the quinoline ring, highlighting the importance of halogen substituents in antimalarial activity. nih.gov This suggests that the bromine atoms on this compound could confer significant antimalarial potential, making it a candidate for investigation against various Plasmodium species.
Table 1: Examples of Quinoline-Based Antimalarial Agents
| Compound | Mechanism of Action | Target Organism | Citation(s) |
| Mefloquine | Inhibition of protein synthesis via targeting the 80S ribosome. | Plasmodium falciparum, Plasmodium vivax | drugbank.compharmaceutical-journal.comnih.gov |
| Chloroquine | Interferes with heme polymerization in the parasite's food vacuole. | Plasmodium species | malariaworld.orgnih.gov |
| Quinine | Acts as a blood schizonticide; may interfere with heme polymerization. | Plasmodium species | pediatriconcall.com |
| Amodiaquine | Exhibits broad anti-coronavirus activity in addition to antimalarial properties. | Plasmodium species, Coronaviruses | malariaworld.org |
The quinoline scaffold is a key structural motif in a variety of anticancer agents, with several compounds approved for clinical use and many more under investigation. tandfonline.comrsc.org These derivatives exert their effects through diverse mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as by inducing apoptosis and arresting the cell cycle. researchgate.netijmphs.com
The presence of halogen atoms, such as bromine, on the quinoline ring has been shown to be a favorable structural component for potent anticancer effects. rsc.orgnih.gov For instance, studies on highly brominated quinolines have demonstrated significant inhibitory activity against various cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma). nih.gov One study highlighted that the compound 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline showed the highest activity among the tested derivatives, with IC50 values ranging from 5.45 to 9.6 μg/mL. nih.gov Another related compound, 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol, has also been investigated for its anticancer properties. nih.gov Given these findings, this compound is a logical candidate for evaluation as an antiproliferative agent. Its specific substitution pattern could lead to novel interactions with anticancer targets, potentially overcoming the drug resistance that plagues current chemotherapies. nih.gov
Table 2: Anticancer Mechanisms of Quinoline Derivatives
| Mechanism of Action | Examples of Targets/Pathways | Citation(s) |
| Kinase Inhibition | Tyrosine kinases (e.g., VEGFR-2), PI3K/Akt/mTOR pathway | rsc.orgresearchgate.netijmphs.com |
| DNA Intercalation & Damage | Topoisomerase I and II inhibition | ijmphs.comnih.gov |
| Cell Cycle Arrest | Suppression of E2F1, arrest at G2/M phase | rsc.org |
| Apoptosis Induction | Targeting Bcl-2, DNA laddering | rsc.orgnih.gov |
| Inhibition of Angiogenesis | Vascular Endothelial Growth Factor Receptors (VEGFR) | ijmphs.com |
| Disruption of Tubulin Polymerization | Antimitotic activity | rsc.orgresearchgate.net |
Fungal infections pose a significant threat, particularly to immunocompromised individuals, and the rise of drug resistance necessitates the development of new antifungal agents. bohrium.comresearchgate.net Quinoline derivatives have emerged as a promising class of antifungals. news-medical.net One of the key mechanisms for some quinoline-based antifungals, such as 8-hydroxyquinoline and its derivatives, involves the chelation of metal ions essential for fungal growth, thereby disrupting metal ion homeostasis. bohrium.com
A brominated quinoline known as "bromoquinol" has been identified as a potent, broad-spectrum antifungal agent. oup.com Its activity is particularly enhanced under conditions of iron starvation, which mimics the in vivo environment during infection. oup.com Bromoquinol functions by inducing oxidative stress and apoptosis in fungi like Aspergillus fumigatus. bohrium.com Furthermore, synthetic pyrrolo[1,2-a]quinoline derivatives featuring a bromo substituent at the C4 position have shown significant activity against Candida albicans, with minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL. nih.gov The synthesis of 6-bromo-4-methylquinoline has also been pursued for the development of compounds effective against Candida and dermatophyte strains. nih.gov These examples strongly support the investigation of this compound for its potential antifungal and antivirulence properties.
The quinoline core is the foundation for the quinolone class of antibiotics, which are broad-spectrum agents used to treat a wide variety of bacterial infections. nih.govnih.gov These drugs typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair, leading to bacterial cell death. nih.govyoutube.comyoutube.com The versatility of the quinoline scaffold has led to the development of numerous derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. mdpi.comsemanticscholar.org Specifically, 9-bromo substituted indolizinoquinoline-5,12-dione derivatives have shown high potency against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
In addition to their antibacterial effects, quinoline derivatives have demonstrated significant antiviral activity against a range of viruses, including Dengue virus, coronaviruses, and Zika virus. malariaworld.orgsemanticscholar.orgnih.gov For instance, several antimalarial quinolines, including mefloquine, exhibit broad anti-coronavirus activity in vitro. malariaworld.org Other studies have identified quinoline derivatives that inhibit viral replication by targeting viral enzymes like the SARS-CoV-2 papain-like protease (PLpro) or host factors essential for the viral life cycle. news-medical.netmdpi.com The established success of halogenated quinolines in both antibacterial and antiviral research makes this compound a compelling subject for screening and development in these areas.
The human immunodeficiency virus (HIV) remains a major global health challenge. One crucial enzyme for HIV replication is the integrase (IN), which incorporates the viral DNA into the host cell's genome. nih.gov Quinoline-based compounds have been developed as allosteric HIV-1 integrase inhibitors (ALLINIs). nih.gov These molecules bind to a site on the integrase distinct from the active site, inducing an aberrant multimerization of the enzyme that disrupts its function, thereby inhibiting viral replication. mdpi.com Research has shown that the substitution pattern on the quinoline ring is critical for this activity. Specifically, the addition of a bromine atom at either the 6- or 8-position of the quinoline scaffold conferred better antiviral properties in a series of ALLINIs. nih.gov
Another strategy for an HIV cure is the "shock and kill" approach, which uses Latency Reversing Agents (LRAs) to reactivate the transcriptionally silent HIV provirus within latent reservoirs, making the infected cells visible to the immune system for elimination. nih.govfrontiersin.org Several quinoline derivatives have been identified as effective LRAs. mdpi.comresearchgate.net For example, the compound 1,2,9,10-tetramethoxy-7H-dibenzo[de,g]quinolin-7-one was found to reactivate latent HIV-1 by agonizing the PI3K pathway. mdpi.com The proven role of bromo-substituted quinolines as ALLINIs and the general capacity of the quinoline scaffold to act as an LRA provide a strong rationale for investigating this compound as a potential anti-HIV agent. nih.govfrontiersin.org
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The therapeutic versatility of the quinoline scaffold has made it a significant point of interest in medicinal chemistry. The biological activity of quinoline derivatives can be significantly modulated by the presence, position, and nature of various substituents on the core ring structure. Structure-activity relationship (SAR) studies are crucial in drug design, providing insights into how specific structural features of a molecule influence its pharmacological effects. For analogs of this compound, SAR studies focus on understanding the distinct roles of the bromine atoms and the methyl group in determining the compound's biological profile.
The substitution of halogen atoms, particularly bromine, on the quinoline ring is a key strategy for enhancing biological activity. The position and number of bromine atoms can dramatically influence the pharmacological efficacy of the compound.
Position-Specific Effects : Research has shown that the placement of bromine atoms at specific positions on the quinoline scaffold is critical for antiproliferative activity. For instance, studies on various cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29), revealed that quinoline derivatives with bromine atoms at the C-5 and C-7 positions exhibited significant inhibition of cell proliferation. In contrast, substitutions at the C-3, C-6, and C-8 positions, as seen in 3,6,8-tribromoquinoline, resulted in no inhibitory activity.
Enhancement of Potency : The presence of bromine can potentiate the activity of other functional groups. For example, the introduction of a nitro group at the C-5 position of 6,8-dibromoquinoline resulted in a compound with remarkable inhibitory activity against C6, HT29, and HeLa cancer cells, whereas the 6,8-dibromoquinoline precursor was inactive researchgate.net. This highlights a synergistic effect between bromine and other electron-withdrawing groups in enhancing anticancer potency researchgate.net.
Influence on Cytotoxicity : Brominated quinolines have demonstrated significant cytotoxic effects. In one study, 5,7-dibromo-8-hydroxyquinoline was found to have strong antiproliferative activity against C6, HeLa, and HT29 tumor cell lines longdom.org. Another compound, 6-Bromo-5-nitroquinoline, not only showed potent antiproliferative activity but was also found to induce cancer cell death through apoptosis nih.gov.
Role in Antimalarial Activity : In the context of antimalarial agents, SAR studies of quinoline-imidazole hybrids have indicated that the presence of a bromine atom at the C-6 position is an essential feature for improving activity nih.gov.
The substituent at the C-2 position of the quinoline ring plays a significant role in defining the molecule's biological activity. The electronic and steric properties of the group at this position can greatly influence the compound's therapeutic potential orientjchem.org.
Antimalarial Potency : The C-2 position is also important for antimalarial activity. In the development of 2-vinylquinoline derivatives, the C-2 methyl group of the starting quinoline derivative serves as the reaction site for condensation with aldehydes. The resulting vinyl group at the C-2 position is believed to enhance the antimalarial potency compared to traditional aminoquinolines researchgate.net.
As the methyl group at the C-2 position of this compound does not create a chiral center, stereochemistry at this specific position is not a factor. However, the steric bulk and electronic nature of the methyl group are crucial in determining how the molecule interacts with its biological targets.
The quinoline nucleus is considered a "privileged scaffold" because it can be readily modified with various substituents to create novel therapeutic compounds with improved pharmacological characteristics nih.gov. Strategic modifications of dibromo-quinoline analogs aim to enhance efficacy, selectivity, and pharmacokinetic properties.
Substitution at C-3 and C-6 : Nishii and co-workers explored modifications at the C-3 and C-6 positions of the quinoline scaffold. A 3,6-disubstituted quinoline derivative demonstrated selective inhibition against c-Met kinase, a receptor tyrosine kinase involved in cancer progression, and potent antiproliferative activity against the MKN45 cancer cell line nih.gov.
Morpholine/Piperazine Substitution : Studies on 6,8-dibromoquinolines have shown that the introduction of morpholine or piperazine substituents can yield compounds with selective antiproliferative activity. For example, 6,8-dibromo-3-morpholinylquinoline displayed selective activity against the C6 rat glioblastoma cell line nih.gov.
Linker Modification : In the design of quinoline-based c-Met inhibitors, the linker connecting the 4-phenoxyquinoline moiety to another aromatic group is crucial. Modifications to this linker, such as introducing a pyridazinone-3-carboxyamide or a 3-oxo-3,4-dihydroquinoxaline framework, have been explored to develop more active and selective derivatives nih.gov.
Improving Solubility : A common strategy to improve the pharmacological profile of quinoline derivatives is to introduce substituents that enhance water solubility. Modifications at the C-7 position are often employed for this purpose nih.gov.
These examples demonstrate that systematic chemical modifications to the dibromo-quinoline core can lead to the development of analogs with optimized therapeutic properties.
Computational Drug Design and Molecular Docking Studies
Computational methods are powerful tools in modern drug discovery, enabling the prediction and analysis of interactions between a small molecule and its biological target at a molecular level. For quinoline derivatives, computational drug design and molecular docking studies provide valuable insights that guide the synthesis of more potent and selective therapeutic agents.
Mechanism of Action : Molecular docking studies have been employed to elucidate the mechanism of action for brominated quinoline derivatives. For instance, docking simulations helped determine that 6,8-dibromo-3-morpholinylquinoline inhibits the Topoisomerase I (Topo I) enzyme, which is its mechanism for inducing antiproliferative activity nih.gov. In contrast, simulations for 6,8-dibromotetrahydroquinoline suggested a different mechanism involving the stimulation of apoptosis nih.gov.
Target Interaction Analysis : These computational techniques allow researchers to visualize how a ligand fits into the binding site of a protein. Molecular docking studies of a potent quinoline-based EGFR inhibitor revealed that the compound forms strong interactions with key amino acid residues in the enzyme's active site nih.gov. The electronegativity of bromine atoms can play a role in these interactions, attracting positively charged amino acid residues pensoft.net.
Virtual Screening and SAR : Computational approaches are used to screen large libraries of virtual compounds to identify potential drug candidates. This process, combined with Density Functional Theory (DFT) analyses, helps in understanding the SAR by calculating properties like dipole moments and HOMO-LUMO energy gaps, which can be correlated with biological activity nih.govnih.gov.
The integration of computational studies with experimental biological evaluation accelerates the drug discovery process, allowing for a more rational design of novel quinoline-based therapeutic agents.
Materials Science Applications
Beyond their well-established roles in medicinal chemistry, quinoline derivatives are gaining attention as promising materials for applications in electronics and photovoltaics due to their unique electronic and optical properties.
Organic Semiconductors for Flexible Electronics and Solar Cells
Organic semiconductors are the foundation of next-generation electronic devices, offering advantages such as low cost, light weight, and mechanical flexibility researchgate.net. Quinoline-based compounds are being explored as a class of organic semiconductors due to their high thermal and chemical stability, inherent electron-transporting capabilities, and the ease with which their structure can be modified researchgate.net.
Photovoltaic Applications : Quinoline derivatives have recently gained popularity as materials for third-generation photovoltaic applications, including organic solar cells nih.gov. Their properties, such as absorption spectra and energy levels, are suitable for use in these devices nih.gov. For example, organic semiconductors based on 8-hydroxyquinoline have been investigated for use as a photoactive layer in organic solar devices mdpi.com. The electron-withdrawing nature of the quinoline core plays a significant role in the electron transportation process, a key function in solar cell operation researchgate.net.
Flexible Electronics : The development of flexible electronic devices is a significant area of materials science research. Organic semiconductors are particularly suited for these applications due to their compatibility with flexible substrates researchgate.net. While specific studies on this compound in this context are limited, the broader class of quinoline derivatives is being investigated for use in components like the emission layer of organic light-emitting diodes (OLEDs) and in transistors nih.gov. The ability to function as p-type or n-type semiconductors, depending on the molecular structure, makes quinoline derivatives versatile building blocks for a range of flexible electronic applications researchgate.netresearchgate.net.
The exploration of quinoline derivatives in materials science, particularly for organic electronics and solar cells, represents a growing field of research with the potential for significant technological advancements.
Dyes for Dye-Sensitized Solar Cells (DSSCs) and OLEDs
The quinoline framework is a key component in various organic electronic materials. Although this compound has not been extensively reported as a primary dye in these applications, studies on similar molecules highlight the potential of this chemical family. For instance, other halogenated quinoline derivatives have been investigated for their fluorescent properties in Organic Light-Emitting Diodes (OLEDs).
One study successfully produced an OLED device using the fluorescent compound 5,7-dibromo-8-hydroxyquinoline as the light-emitting layer. researchgate.net This device was found to have an illumination spectrum in the ultraviolet (UV) region. researchgate.net Researchers compared the fluorescence yields of three different quinoline derivatives and determined that 5,7-dibromo-8-hydroxyquinoline exhibited the highest fluorescent response, making it a viable alternative to more expensive commercial polymers like MEH-PPV in OLED fabrication. researchgate.netdergipark.org.tr The successful use of this related dibromo-quinoline underscores the potential for other isomers, such as this compound, to be explored as scaffolds for new OLED materials. The positions of the bromo- and methyl- substituents would be expected to tune the photophysical properties, potentially shifting the emission spectrum and influencing device efficiency.
Table 1: Example of a Dibromo-quinoline Derivative in OLED Application
| Compound Name | Application | Key Finding |
|---|
Fluorescent Dyes and Probes
The inherent fluorescence of many quinoline derivatives makes them attractive candidates for the development of specialized dyes and probes. The fluorescence in these molecules can be highly sensitive to their local environment, a property that can be exploited for chemical sensing.
The research demonstrating that 5,7-dibromo-8-hydroxyquinoline possesses strong fluorescent properties is a key indicator for the potential of the broader class of dibromo-quinolines. researchgate.netdergipark.org.tr Variations in the substituents on the quinoline ring are known to affect the luminescence properties of the compound. researchgate.net By modifying the core this compound structure—for example, through reactions at the bromine positions—it is possible to attach functional groups that could bind to specific analytes or cellular components. Such modifications could lead to the development of novel fluorescent probes for biological imaging or environmental sensing, where changes in fluorescence signal indicate the presence of a target molecule.
Catalysis and Ligand Development
The nitrogen atom in the quinoline ring and the reactive C-Br bonds make this compound and its derivatives promising candidates for applications in catalysis, particularly as ligands for transition metals.
This compound Derivatives as Ligands in Transition Metal Complexes
The quinoline scaffold is widely used as a ligand in organometallic catalysis. Research into the reactivity of substituted quinolines shows that they can coordinate with transition metals to form stable complexes. For example, studies on the C-H bond activation of various methylquinolines with rhodium complexes have shown that the position of the methyl group directs the site of metalation. Specifically, a methyl group at the 2-position, as in this compound, directs the C-H activation to the 4-position of the quinoline ring. acs.org This regioselectivity is crucial for creating well-defined metal complexes where the ligand is attached at a specific point.
Furthermore, the bromine atoms at the 4- and 6-positions are highly valuable functional handles. They serve as reactive sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation). This allows for the synthesis of more complex, multidentate ligands by replacing the bromine atoms with other coordinating groups, thereby tailoring the electronic and steric properties of the resulting metal complex.
Role in Catalytic Reactions
Derivatives of this compound can play a significant role in catalysis, either as part of a catalyst-ligand complex or as a precursor to a catalytically active molecule. The ability to undergo cross-coupling reactions is central to this role. By using reactions like the Suzuki or Buchwald-Hartwig couplings, the dibromo-quinoline core can be elaborated into more complex structures that can influence the activity and selectivity of a metal catalyst.
Table 2: Key Cross-Coupling Reactions for Modifying Bromo-quinolines
| Reaction Name | Bond Formed | Typical Catalyst | Purpose |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | Palladium (e.g., Pd(PPh₃)₄) | To synthesize biaryl derivatives and extend the carbon framework. |
These reactions enable the rational design of ligands that can, for instance, create a specific chiral environment around a metal center for asymmetric catalysis or improve the stability and turnover number of a catalyst in an industrial process.
Environmental and Industrial Chemistry Considerations
Scalability of Synthesis for Industrial Applications
The viability of this compound for any large-scale industrial application depends heavily on the ability to synthesize it efficiently, safely, and economically. While specific scale-up data for this compound is not widely published, analysis of related syntheses provides insight into potential challenges and solutions.
The synthesis of related bromo-quinolines often involves classical methods that can be hazardous and difficult to scale. nih.gov For instance, bromination steps can use reagents that are challenging to handle in large quantities. However, modern chemical engineering offers solutions. The use of continuous flow synthesis methods has been reported to improve the safety and scalability of reactions involving hazardous reagents, including bromination. This approach offers better control over reaction temperature and mixing, minimizes the volume of hazardous material present at any one time, and can lead to higher purity and more consistent yields. Applying such continuous flow technology to the synthesis of this compound would be a critical step toward enabling its potential industrial applications.
Implications for Waste Reduction and Byproduct Management
The synthesis of halogenated quinolines, including this compound, traditionally involves methods that can generate significant chemical waste and undesirable byproducts. However, modern synthetic chemistry is increasingly focusing on "green" principles to mitigate environmental impact. These principles have direct implications for waste reduction and more efficient byproduct management in the production of quinoline derivatives. Key areas of improvement include the adoption of atom-economical reactions, the use of environmentally benign catalysts and solvents, and the optimization of reaction conditions to prevent the formation of polyhalogenated byproducts.
One of the primary goals of green chemistry is to maximize atom economy , a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Many classical multi-step syntheses of quinolines have poor atom economy, generating stoichiometric amounts of waste. primescholars.com In contrast, modern approaches such as acceptorless dehydrogenative coupling reactions offer a more sustainable route to quinolines, producing only water and hydrogen gas as byproducts. rsc.org Similarly, one-pot syntheses that combine multiple reaction steps without isolating intermediates can reduce solvent use and waste generation. nih.gov
The choice of reagents and catalysts is also critical for waste reduction. Traditional bromination reactions can lead to the formation of polybrominated byproducts, which are difficult to separate from the desired product and contribute to the waste stream. Research into more selective brominating agents and controlled reaction conditions can improve the yield of the target molecule and minimize these impurities. For instance, methods have been developed to convert polybrominated byproducts into the desired monobrominated compounds, although this adds extra steps to the process. google.com A more effective approach is the use of regioselective halogenation techniques that precisely target specific positions on the quinoline ring, thereby avoiding the initial formation of unwanted isomers and polyhalogenated compounds. rsc.org
Furthermore, the development of green catalysts offers significant advantages for waste reduction. Nanocatalysts, for example, provide high yields and can often be recovered and reused, reducing both catalyst waste and cost. nih.govacs.org Metal-free catalytic systems and the use of reusable solid acid catalysts, such as Nafion NR50, also represent more environmentally friendly alternatives to traditional catalysts that can be difficult to separate from the reaction mixture and may be toxic. nih.govmdpi.com
The use of alternative energy sources and green solvents can further diminish the environmental footprint of quinoline synthesis. Microwave-assisted synthesis, for instance, can accelerate reaction times and reduce energy consumption. ijpsjournal.comnih.gov The replacement of hazardous organic solvents with greener alternatives, or even the use of solvent-free reaction conditions, is another important strategy for waste minimization. rsc.orgrsc.org
While specific research on the waste reduction implications for the synthesis of this compound is limited, the broader trends in quinoline synthesis point towards a future where the production of such compounds can be achieved with significantly less environmental impact. The application of the principles outlined above can lead to more efficient, safer, and more sustainable manufacturing processes.
| Synthetic Approach | Traditional Methods | Greener Alternatives | Potential for Waste Reduction |
| Reaction Design | Multi-step synthesis with isolation of intermediates | One-pot reactions, Tandem reactions | Reduces solvent use, energy consumption, and material loss. |
| Atom Economy | Low, with significant byproduct formation (e.g., Wittig, Grignard reactions) | High, with minimal byproducts (e.g., addition reactions, catalytic cycles) | Maximizes the incorporation of starting materials into the final product, minimizing waste. |
| Catalysts | Stoichiometric and often toxic reagents (e.g., strong acids, heavy metals) | Recyclable catalysts (e.g., nanocatalysts, solid acids), Metal-free catalysts | Reduces toxic waste and allows for catalyst reuse. |
| Solvents | Volatile and hazardous organic solvents | Water, ionic liquids, supercritical fluids, or solvent-free conditions | Minimizes the use and release of harmful solvents. |
| Energy Source | Conventional heating (e.g., oil baths) | Microwave irradiation, Ultrasound | Reduces energy consumption and can shorten reaction times. |
Future Directions and Emerging Research Trends
Advanced Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives is evolving beyond traditional batch methods towards more advanced, efficient, and sustainable techniques. These modern approaches promise greater control, safety, and scalability for the production of complex molecules like 4,6-Dibromo-2-methylquinoline.
Continuous flow chemistry is emerging as a powerful alternative to conventional batch synthesis, offering enhanced safety, efficiency, and scalability. researchgate.netuc.pt This technology utilizes systems of pumps, tubes, and reactors to perform chemical reactions in a continuous stream, allowing for precise control over parameters like temperature, pressure, and reaction time. researchgate.netillinois.edu For the synthesis of quinoline derivatives, flow chemistry has been successfully applied to various reaction types, including photochemical processes and catalyzed cyclizations. researchgate.netacs.orgvapourtec.com
Table 1: Comparison of Batch vs. Flow Chemistry for Quinoline Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Scalability | Often difficult and requires re-optimization | Easier to scale up by running the system for longer |
| Safety | Higher risk with hazardous reagents and exotherms | Improved safety due to small reaction volumes |
| Heat & Mass Transfer | Limited by vessel size | Excellent due to high surface-area-to-volume ratio |
| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, time |
| Reproducibility | Can vary between batches | High reproducibility and consistency |
Photocatalysis and electrocatalysis represent green and efficient strategies for chemical synthesis that are gaining traction. Photochemical reactions, which use light to initiate chemical transformations, have been employed for the synthesis of 3-cyano-quinolines through radical cyclization in continuous flow systems. acs.org This method offers a safe and scalable route to previously difficult-to-access quinoline building blocks. acs.org
Electrocatalysis provides another avenue for sustainable synthesis. For instance, the electrocatalytic hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines has been achieved at room temperature using water as the hydrogen source and a fluorine-modified cobalt catalyst. nih.gov This process is highly selective and efficient. nih.gov Electrophilic cyclization of N-(2-alkynyl)anilines using various electrophiles (e.g., ICl, I2, Br2) presents a mild and effective method to introduce halogen atoms at the 3-position of the quinoline ring, a strategy that could be adapted for creating further diversity in derivatives of this compound. nih.gov These advanced catalytic methods hold significant potential for developing novel synthetic routes and functionalization strategies for the target compound under environmentally benign conditions.
Expanded Biological Evaluation
While the core structure of this compound is established, its full biological potential remains largely untapped. Future research will necessitate a comprehensive evaluation of its efficacy and safety, moving from broad screening to detailed mechanistic studies and preclinical assessments.
The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. researchgate.netmdpi.com Future work on this compound should focus on identifying specific biological targets to rationally design new therapeutic agents. Enzymes are common targets for drug development, and computational and kinetic studies are crucial for understanding inhibitor interactions. mdpi.com
For example, various synthetic quinoline derivatives have been developed as inhibitors of key enzymes in cancer progression, such as topoisomerase and tyrosine kinases. mdpi.com Others have been designed as DNA gyrase inhibitors for antibacterial applications. nih.gov A critical step will be to screen this compound against panels of biologically relevant targets (e.g., kinases, proteases) to identify potential interactions. Once a target is identified, detailed mechanism of action (MoA) studies, including enzyme kinetics, biophysical binding assays, and structural biology (e.g., X-ray crystallography), will be essential to understand how the compound exerts its effect at a molecular level. rsc.org This knowledge is fundamental for optimizing the lead compound to improve potency and selectivity.
A crucial component of future research involves rigorous preclinical evaluation through a combination of in vitro and in vivo models.
In Vitro Assessment: Initial studies should involve testing the compound against various human cancer cell lines to determine its cytotoxic and antiproliferative effects. Assays measuring cell viability (e.g., MTT assay) and apoptosis are standard procedures. mdpi.com For instance, studies on structurally related brominated phenolic compounds have shown significant antineoplastic activity, with IC50 values in the low micromolar range against leukemia cell lines. mdpi.com It is equally important to assess cytotoxicity against healthy, non-cancerous cells (e.g., peripheral blood mononuclear cells) to establish a therapeutic window. mdpi.com
Table 2: Illustrative In Vitro Cytotoxicity Data for a Related Brominated Compound (P01F08) mdpi.com
| Cell Line | Incubation Time | IC50 Value (µM) |
|---|---|---|
| Jurkat J16 (Leukemia) | 72 h | 1.61 |
| Ramos (Lymphoma) | 72 h | 2.95 |
In Vivo Assessment: Promising candidates from in vitro studies must then be evaluated in animal models to assess their efficacy, pharmacokinetics (PK), and safety. acs.org The zebrafish (Danio rerio) embryo model is increasingly used for rapid toxicity screening of small molecules. mdpi.com For efficacy studies, rodent models are commonly used. For example, quinoline-based histamine (B1213489) H3 receptor antagonists have demonstrated efficacy in animal models of cognition. acs.org In vivo toxicity studies are critical for identifying potential adverse effects and determining a safe dosage range for further development. researchgate.net Comprehensive safety assessments for quinoline compounds would typically include evaluations for skin and eye irritation, as well as acute and chronic toxicity. industrialchemicals.gov.auepa.gov
Integration of Machine Learning and AI in Chemical Research
Predictive Modeling for Synthesis and Biological Activity
Biological Activity Prediction: Machine learning models are increasingly used to predict the pharmacological activities of compounds. researchgate.netresearchgate.net By analyzing the structural features of this compound (e.g., the positions of the bromo groups, the methyl group), these models can forecast its potential as an inhibitor for specific enzymes or its likely cytotoxicity against various cell lines. This in silico screening allows researchers to prioritize the most promising derivatives for further laboratory investigation.
Illustrative Predictive Model Output for Quinoline Derivatives
| Derivative | Predicted Property | Predicted Value/Class | Confidence Score |
|---|---|---|---|
| This compound | PI3Kα Inhibition (IC50) | < 10 µM | 0.85 |
| This compound | Cytoxicity (HeLa cells) | High | 0.91 |
| This compound | Antibacterial (E. coli) | Moderate Activity | 0.78 |
| 6,8-Dibromo-2-methylquinoline | PI3Kα Inhibition (IC50) | > 50 µM | 0.82 |
Automated Reaction Discovery
Development of Novel Functional Materials
Quinoline and its derivatives are recognized for their unique electronic and photophysical properties, making them attractive building blocks for functional organic materials. acs.orgmdpi.com Research in this area focuses on applications in electronics and photonics.
Derivatives of quinoline are being investigated for their use in Organic Light-Emitting Diodes (OLEDs). researchgate.net The fused aromatic ring system provides a rigid structure capable of efficient charge transport and luminescence. The specific substituents on the quinoline core, such as the bromine atoms and methyl group in this compound, can be used to tune the material's properties, such as its emission color, efficiency, and stability. While research has specifically highlighted other brominated quinolines like 5,7-dibromo-8-hydroxyquinoline for OLED applications researchgate.net, it points to the potential of the broader class of di-brominated quinolines in this field. Future work could involve synthesizing and characterizing the optoelectronic properties of this compound to assess its suitability as an emitter or host material in OLED devices.
Potential Optoelectronic Properties of Halogenated Quinolines
| Compound Class | Potential Application | Key Tunable Property | Rationale |
|---|---|---|---|
| Dibromo-methylquinolines | OLED Emitter Layer | Emission Wavelength (Color) | Halogen atoms can influence HOMO/LUMO energy levels. |
| Dibromo-methylquinolines | Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility | Bromine can promote intermolecular packing and orbital overlap. |
| Dibromo-methylquinolines | Fluorescent Probes | Quantum Yield | The quinoline core is a known fluorophore. |
Nanotechnology Applications
The intersection of nanotechnology and quinoline chemistry presents several exciting research avenues. These range from using nanoparticles to enhance the synthesis of quinoline derivatives to employing the quinoline molecules themselves in nanomedical applications.
One prominent trend is the use of nanocatalysts to facilitate organic reactions, including the synthesis of quinolines. nih.govacs.orgresearchgate.net Magnetic nanoparticles, for instance, can be coated with a catalytic metal and used to promote reactions; their magnetic nature allows for easy separation and recycling of the catalyst, aligning with the principles of green chemistry. researchgate.net This approach could be adapted for more efficient and environmentally friendly syntheses of this compound.
Furthermore, quinoline derivatives are being explored as key components in nanomedicine. nih.gov Their ability to interact with biological targets can be combined with nanoparticle delivery systems to create targeted therapeutic agents. For example, a nanoparticle could be functionalized with a quinoline derivative and designed to accumulate specifically in cancer cells, thereby delivering a cytotoxic payload directly to the tumor while minimizing side effects. While this research is still in its early stages for the quinoline class as a whole, it represents a significant future direction where compounds like this compound could be investigated as the active pharmacological component in advanced nanocarrier systems. researchgate.net
Conclusion
Summary of Key Research Findings on 4,6-Dibromo-2-methylquinoline
Research specifically focused on this compound is limited in publicly accessible scientific literature. Its primary characterization is as a heterocyclic building block in chemical synthesis. The key available data points for this compound are its fundamental molecular and physical properties.
Interactive Table: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1070879-53-6 moldb.comsinfoobiotech.comhairuichem.com |
| Molecular Formula | C₁₀H₇Br₂N moldb.comsinfoobiotech.comhairuichem.comchemsrc.com |
While detailed experimental studies on its synthesis and reactivity are not extensively documented, its structure allows for predictions based on well-established principles of quinoline (B57606) chemistry. The presence of two bromine atoms, a methyl group, and the quinoline core suggests its potential as a versatile intermediate for creating more complex molecules. The bromine atoms, particularly the one at the 4-position, are expected to be susceptible to nucleophilic substitution, a common reaction pathway for halogenated quinolines. firsthope.co.inmdpi.com The quinoline ring itself can undergo various functionalizations, making this compound a candidate for generating diverse chemical libraries. nih.gov
Broader Impact of Research on Quinoline Chemistry
The study of quinoline and its derivatives has had a profound impact on several scientific fields, most notably in medicinal chemistry and materials science. Quinoline is a privileged scaffold, meaning its structure frequently appears in biologically active compounds and approved drugs. orientjchem.orgjddtonline.info This has made it a focal point for drug discovery efforts for over a century.
Key areas impacted by quinoline chemistry include:
Drug Development : The quinoline core is central to numerous pharmaceuticals with a wide range of therapeutic applications, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer agents (e.g., Topotecan). nih.gov The ability to functionalize the quinoline ring at various positions allows chemists to fine-tune the pharmacological properties of these molecules to enhance efficacy and reduce side effects. nih.govresearchgate.net
Materials Science : Quinoline derivatives have found applications in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and molecular sensors. mdpi.comresearchgate.net The fused aromatic ring system provides electronic properties that can be manipulated through chemical modification, making them suitable for use in advanced materials. researchgate.netacs.org
Synthetic Methodology : The continuous effort to synthesize novel quinoline derivatives has driven innovation in organic chemistry, leading to the development of new reaction methods and catalytic systems. nih.govrsc.org Research into regioselective functionalization, such as C-H activation and halogenation, expands the toolkit available to chemists for constructing complex molecules. mdpi.comrsc.orgrsc.org
The extensive body of research on quinolines provides a strong foundation for investigating lesser-known derivatives like this compound, suggesting potential pathways for their application.
Outlook for Future Research and Applications
The future of quinoline chemistry is poised for significant advancements, driven by the need for novel therapeutics and advanced materials. Research is expected to focus on several key areas:
Precision Medicine : The development of highly selective quinoline-based drugs will continue to be a major goal. By targeting specific biological pathways, future quinoline derivatives could offer more effective treatments for cancers, infectious diseases, and neurological disorders with fewer side effects. researchgate.net The synthesis of complex quinoline hybrids, which combine the quinoline scaffold with other pharmacologically active moieties, is a promising strategy to overcome drug resistance and toxicity. nih.gov
Advanced Materials : In materials science, the unique photophysical properties of quinoline derivatives will be further exploited. researchgate.net Future research will likely involve designing and synthesizing novel quinolines for use in next-generation electronics, such as more efficient solar cells and flexible OLED displays. Their application as chemical sensors for environmental and industrial monitoring also represents a growing field of interest. mdpi.com
Sustainable Synthesis : There is a growing emphasis on developing greener and more efficient synthetic routes to quinoline derivatives. nih.gov Methodologies like multicomponent reactions (MCRs), which build complex molecules in a single step, and metal-free catalytic systems are gaining traction as they reduce waste and improve atom economy. nih.govrsc.orgrsc.org
For specific compounds like this compound, future research would logically involve exploring its reactivity, particularly in cross-coupling reactions, to synthesize novel, functionalized quinolines. These new compounds could then be screened for biological activity or evaluated for their material properties, potentially unlocking new applications for this currently understudied molecule.
Q & A
Q. How do researchers balance synthetic yield optimization with environmental sustainability in dibromoquinoline synthesis?
- Methodological Answer : Green chemistry metrics (e.g., E-factor, atom economy) evaluate solvent waste (acetonitrile vs. chloroform) and catalyst recyclability (Bi(OTf)₃). Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
